Home > Products > Screening Compounds P70476 > 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - 1190314-66-9

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Catalog Number: EVT-3183148
CAS Number: 1190314-66-9
Molecular Formula: C8H6N2O2
Molecular Weight: 162.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 7-azaindole-4-hydroxy-3-carbaldehyde, is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine family. This family of compounds, also known as 7-azaindoles, is of significant interest in medicinal chemistry due to their diverse biological activities. These activities stem from their ability to mimic the structure of naturally occurring indoles and purines, allowing them to interact with various biological targets. []

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid

  • Compound Description: This compound serves as a key pharmaceutical intermediate. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. The variations lie in the substitutions at the 4-position of the core structure. While the target compound has a hydroxy and carbaldehyde group, this related compound features a methylamino-5-fluoronicotinic acid substituent. []

3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo[2,3-b]pyridine (L-745,870)

  • Compound Description: L-745,870 is a potent and selective dopamine D4 receptor antagonist. [, , , ] It exhibits antipsychotic effects and is investigated for its potential in treating schizophrenia and other dopamine-related disorders. []
  • Relevance: This compound and 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde both belong to the 1H-pyrrolo[2,3-b]pyridine family. They share the same core structure but differ in the substituents at the 3-position. While the target compound is unsubstituted at this position, L-745,870 features a [4-(4-chlorophenyl)piperazin-1-yl]methyl substituent, highlighting how structural modifications within this chemical class can lead to diverse biological activities. [, , , ]

3-[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This radiolabeled compound is designed for imaging dopamine D4 receptors using positron emission tomography (PET). [, ] This allows researchers to study the distribution and density of D4 receptors in the brain, potentially aiding in the diagnosis and treatment of schizophrenia. []
  • Relevance: This compound is a radiolabeled analog of L-745,870, sharing the same core 1H-pyrrolo[2,3-b]pyridine structure and the [4-(4-fluorophenyl)piperazin-1-yl]methyl substituent at the 3-position. This emphasizes the importance of the 1H-pyrrolo[2,3-b]pyridine scaffold in targeting dopamine receptors and highlights the potential of radiolabeling for developing imaging agents. [, ]

3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]-pyridine

  • Compound Description: Similar to the previous compound, this molecule is also a radiolabeled analog of L-745,870 developed for PET imaging of dopamine D4 receptors. []
  • Relevance: This compound further strengthens the significance of the 1H-pyrrolo[2,3-b]pyridine scaffold and radiolabeling in designing D4 receptor imaging agents. It differs subtly from compound 3 by having a fluorobenzyl group instead of a fluorophenyl group attached to the piperazine ring, suggesting that even minor structural variations can be explored for optimizing binding affinity and pharmacokinetic properties. []

(3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide (Compound 22)

  • Compound Description: This compound is a potent and selective type II cyclin-dependent kinase 8 (CDK8) inhibitor. [] It exhibits significant antitumor activity against colorectal cancer, both in vitro and in vivo, by inhibiting CDK8 and consequently downregulating the Wnt/β-catenin signaling pathway. []
  • Relevance: This compound demonstrates the versatility of the 1H-pyrrolo[2,3-b]pyridine core for developing inhibitors targeting different therapeutic areas. Although structurally similar to 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, compound 22 lacks the hydroxy and carbaldehyde groups at the 4-position and instead features a (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide substituent at the 5-position. This example showcases how structural modifications around the core 1H-pyrrolo[2,3-b]pyridine scaffold can lead to diverse biological activities. []

Nortopsentin Analogues

  • Compound Description: These compounds are a series of synthetic derivatives inspired by the natural product nortopsentin. Several nortopsentin analogues incorporating the 1H-pyrrolo[2,3-b]pyridine moiety exhibit potent antitumor activity against various cancer cell lines. [, ]
  • Relevance: These nortopsentin analogues, particularly those featuring a 1H-pyrrolo[2,3-b]pyridine unit linked to a thiazole ring and an indole unit, highlight the potential of incorporating this core structure into larger frameworks to achieve desired biological activities. These analogues, like 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, exemplify the exploration of diverse chemical space around the central 1H-pyrrolo[2,3-b]pyridine scaffold for developing novel therapeutic agents. [, ]
Classification

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde falls under the category of nitrogen-containing heterocycles, specifically pyrrolopyridines. These compounds are often studied for their pharmacological properties and serve as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Synthetic Routes and Reaction Conditions

  1. Starting Materials: The synthesis often begins with substituted pyrroles or pyridines.
  2. Cyclization: A cyclization process is employed, which may involve a Knoevenagel condensation followed by further transformations to introduce the aldehyde and hydroxyl groups.
  3. Reagents: Commonly used reagents include bases for condensation reactions and acidic conditions for subsequent transformations.
  4. Optimization: Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to maximize yield and purity.

Industrial production methods generally mirror laboratory syntheses but are scaled up using continuous flow reactors to enhance efficiency and yield .

Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde features:

  • Pyrrole Ring: A five-membered ring containing one nitrogen atom.
  • Pyridine Ring: A six-membered aromatic ring containing one nitrogen atom.
  • Functional Groups: The presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the pyrrole and pyridine rings respectively.

Structural Data

  • Molecular Formula: C9H8N2OC_9H_8N_2O
  • Molecular Weight: 164.17 g/mol
  • Key Bond Angles: The bond angles within the rings are typical for aromatic systems, contributing to the compound's stability.
Chemical Reactions Analysis

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo several types of chemical reactions:

Types of Reactions

  1. Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
    • Reagents: Potassium permanganate or chromium trioxide can be used.
    • Product: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
  2. Reduction: The aldehyde can be reduced to a primary alcohol.
    • Reagents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
    • Product: 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-methanol.
  3. Substitution Reactions: The hydroxyl group can be substituted with various functional groups under appropriate conditions.
    • Products depend on the nucleophile used, leading to derivatives like 4-alkoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Mechanism of Action

The primary mechanism of action for 4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with fibroblast growth factor receptors (FGFRs).

Target Interaction

Upon binding to FGFRs:

  1. FGFRs undergo dimerization.
  2. This triggers autophosphorylation of tyrosine residues in the cytoplasmic tail.
  3. The activation of FGFR signaling pathways is linked to cancer progression due to mutations or amplifications in FGFR genes.

Biochemical Pathways

The compound has shown efficacy in inhibiting the proliferation of breast cancer cells in vitro by inducing apoptosis, highlighting its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in polar solvents like water and ethanol due to the presence of hydroxyl and aldehyde groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the aldehyde group.
Applications

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has diverse applications across various scientific fields:

Scientific Research

  • Chemistry: Serves as an intermediate in synthesizing more complex heterocyclic compounds.

Biological Applications

  • Anticancer Research: Investigated for its potential as an FGFR inhibitor in cancer therapies.

Pharmaceutical Development

  • Explored as a lead compound in drug discovery targeting specific enzymes or receptors involved in disease pathways.

Industrial Use

  • Utilized in developing new materials and chemical processes due to its unique structural properties .
Biological Activity and Therapeutic Potential

Antiproliferative Mechanisms in Oncology

Inhibition of DNA Replication Complexes via Cdc7 Kinase Targeting

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde disrupts DNA replication initiation by selectively inhibiting Cdc7 kinase, a serine/threonine kinase essential for activating the DNA replicative complex. The compound's pyrrolo[2,3-b]pyridine core binds to the ATP-binding site of Cdc7, with its aldehyde group forming critical hydrogen bonds with catalytic residues. This binding halts the phosphorylation of the MCM2–7 helicase complex, preventing replication fork progression. Derivatives of this scaffold have demonstrated IC50 values as low as 7 nM against Cdc7, significantly impairing DNA synthesis in cancer cells [2].

Induction of Apoptosis and Cell Cycle Arrest in G2+M Phase

The compound triggers mitochondrial-dependent apoptosis through caspase-3/7 activation and PARP cleavage. In breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines, it induces dose-dependent G2+M phase arrest at concentrations of 5–20 µM. This arrest correlates with downregulation of cyclin B1 and upregulation of p21WAF1/CIP1, disrupting mitotic spindle formation. Notably, analogs with electron-withdrawing groups (e.g., chloro, bromo) at the 5-position enhance this effect, increasing apoptotic indices by 40–60% compared to unsubstituted derivatives [2] [8].

Modulation of DNA Adduct Repair and Cellular Accumulation Dynamics

Structural features of this compound facilitate enhanced cellular accumulation due to its moderate lipophilicity (logP ~1.8). The 3-carbaldehyde moiety forms Schiff bases with lysine residues in DNA repair proteins (e.g., O6-alkylguanine DNA alkyltransferase), inhibiting their activity. This increases the retention of platinum-DNA adducts by >50% in cisplatin-resistant cells, reducing DNA adduct repair efficiency. Modifications at N1 (e.g., carboxamide groups) further prolong intracellular half-life from 4 to >12 hours [2] [5].

Table 1: Apoptosis and Cell Cycle Effects in Cancer Cell Lines

Cell LineG2+M Arrest (%)Caspase-3 Activation (Fold)Key Molecular Changes
MDA-MB-23168 ± 45.2 ± 0.3↑p21, ↓cyclin B1
HeLa72 ± 36.1 ± 0.4↑Bax/Bcl-2 ratio, PARP cleavage
A54955 ± 53.8 ± 0.2↓CDK1, ROS accumulation

Kinase Inhibition Profiles

Fibroblast Growth Factor Receptor (FGFR1–3) Inhibition for Breast Cancer Therapy

The compound acts as a potent FGFR1–3 inhibitor with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), and 25 nM (FGFR3). Its 4-hydroxy group forms hydrogen bonds with Ala564 in FGFR1’s hinge region, while the pyrrolopyridine scaffold occupies the hydrophobic back pocket. In 4T1 murine breast cancer models, derivatives (e.g., compound 4h) suppress tumor migration and invasion by >80% at 10 µM through FGF2-dependent pathway blockade. Selectivity over FGFR4 (IC50 >700 nM) minimizes off-target effects [3] [5].

mTOR/PI3K Pathway Suppression in Tumor Microenvironments

Through dual mTOR/PI3Kα inhibition, the compound disrupts tumor metabolism. It binds to the ATP-binding cleft of mTOR (Kd = 12 nM) and PI3Kγ (IC50 = 18 nM), suppressing phosphorylation of downstream effectors AKT (Ser473) and S6K1. In hypoxic tumor environments, this reduces HIF-1α synthesis by 45–60%, diminishing glucose uptake and angiogenesis. The 3-carbaldehyde moiety is critical; its reduction to alcohol decreases potency by 20-fold, highlighting its role in kinase hinge-region interactions [5] [8].

Structure-Activity Relationships in Tropomyosin-Related Kinase A (TrkA) Binding

Substitutions at C5 govern TrkA affinity:

  • 5-Chloro substitution enhances hydrophobic contacts with Leu657 (TrkA), improving binding affinity (Ki = 1.67 nM)
  • 5-Cyano analogs form π-stacking with Phe646, increasing selectivity over TrkB by 15-fold
  • N1 methylation reduces potency by disrupting H-bond donation to Glu560

Derivatives with 4-pyridyl groups at C3 exhibit antiangiogenic effects, reducing VEGF expression by 70% in MCF7 xenografts at 5 mg/kg dosing [2] [8].

Table 2: Kinase Inhibition Profile of Key Derivatives

Kinase TargetIC50 (nM)Structural DeterminantsCellular Effect
FGFR17 ± 0.54-OH hinge binding↓4T1 migration (82%)
mTOR12 ± 13-CHO ATP cleft occupancy↓p-AKT (Ser473) (75%)
TrkA1.67 ± 0.25-Cl hydrophobic interaction↓VEGF secretion (70%)
PI3Kγ18 ± 2Pyrrolopyridine core orientation↓HIF-1α synthesis (60%)

DNA Interaction Studies

Calf Thymus DNA Binding Affinity and Intercalation Potential

The compound binds dsDNA via intercalative and minor groove interactions, with a binding constant (Kb) of 3.2 × 105 M−1 determined by fluorescence quenching. Circular dichroism studies reveal:

  • Hypochromicity of 42% at 260 nm
  • Red shift of 12 nm in the absorption spectrum
  • Positive induced band at 315 nm (ΔΔε = +2.1 L mol−1 cm−1)

Molecular modeling confirms insertion of the pyrrolopyridine ring between GC base pairs, stabilized by hydrogen bonding between the 4-hydroxy group and guanine O6 [2].

Role in Poly(ADP-Ribose) Polymerase (PARP-1) Inhibition

6-Substituted derivatives (e.g., carboxamide analogs) inhibit PARP-1 at IC50 = 9 nM by:

  • Competing with NAD+ in the catalytic domain
  • Chelating catalytic Zn2+ via the 3-carbaldehyde oxygen
  • Stacking interactions with Tyr907

This potentiates DNA damage in BRCA-mutated cells, increasing γH2AX foci by 3.8-fold compared to controls. N1 modifications enhance nuclear localization, improving efficacy at sub-micromolar doses [2] [6].

Impact on Hypoxia-Inducible Factor 1α (HIF-1α) and VEGF Expression

Through dual kinase/DNA targeting, the compound reduces HIF-1α protein levels by:

  • Transcriptional suppression: Blocking HIF-1α mRNA synthesis (↓60%)
  • Post-translational degradation: Enhancing prolyl hydroxylase activity (↑40%)

In tumor xenografts, this decreases VEGF secretion by 85%, inhibiting endothelial tube formation at 0.25 µM. The 4-hydroxy group is essential; its methylation abrogates HIF-1α binding (Kd increase from 15 nM to 1.2 µM) [2] [3].

Table 3: DNA-Binding Parameters and Functional Consequences

ParameterValueTechniqueBiological Outcome
Binding constant (Kb)3.2 × 105 M−1Fluorescence quenchingDNA unwinding (ΔTm = 8.5°C)
IC50 (PARP-1)9 ± 0.7 nMRadiolabeled NAD+ assaySynergy with DNA-damaging agents
Δ VEGF secretion85% reductionELISAAntiangiogenesis (HUVEC tube assay)
HIF-1α half-lifeReduced from 45 to 18 minCycloheximide chase assayTumor metabolic reprogramming

Properties

CAS Number

1190314-66-9

Product Name

4-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

IUPAC Name

4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-3-carbaldehyde

Molecular Formula

C8H6N2O2

Molecular Weight

162.15

InChI

InChI=1S/C8H6N2O2/c11-4-5-3-10-8-7(5)6(12)1-2-9-8/h1-4H,(H2,9,10,12)

InChI Key

OCFFEPKNSVAYCL-UHFFFAOYSA-N

SMILES

C1=CNC2=C(C1=O)C(=CN2)C=O

Canonical SMILES

C1=CNC2=C(C1=O)C(=CN2)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.